molecular formula C12H13BrO2 B14070644 Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B14070644
M. Wt: 269.13 g/mol
InChI Key: OEWWXRTYEUXWSA-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate (CAS: N/A; referred to as DK-A-93 in ) is a brominated indene derivative with a carboxylate ester functional group at position 1. Its structure comprises a bicyclic indene scaffold substituted with a bromine atom at position 6 and an ethyl ester at position 1. Key spectroscopic data include:

  • ¹H NMR (CDCl₃): δ 7.52 (s, 1H), 7.31 (d, J = 8.0 Hz, 1H), 7.09 (d, J = 8.0 Hz, 1H), confirming aromatic protons and substituent effects .
  • ¹³C NMR (CDCl₃): δ 173.19 (ester carbonyl), 143.15–120.04 (aromatic carbons), and 61.01 (ester oxygen-linked CH₂) .

This compound is a precursor in medicinal chemistry, particularly in synthesizing spiro barbiturates with GABA receptor modulation activity .

Properties

Molecular Formula

C12H13BrO2

Molecular Weight

269.13 g/mol

IUPAC Name

ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C12H13BrO2/c1-2-15-12(14)10-6-4-8-3-5-9(13)7-11(8)10/h3,5,7,10H,2,4,6H2,1H3

InChI Key

OEWWXRTYEUXWSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Hydrolysis to Carboxylic Acid

The synthesis begins with the hydrolysis of 6-bromo-2,3-dihydro-1H-indene-1-carbonitrile (CAS 783335-58-0) to the corresponding carboxylic acid. In a representative procedure, the carbonitrile (1 g, 4.50 mmol) is refluxed with potassium hydroxide (20 g, 178.24 mmol) in ethanol (60 mL) at 100°C for 16 hours. The reaction mixture is acidified to pH 3 with HCl, extracted with ethyl acetate, and dried to yield 6-bromo-2,3-dihydro-1H-indene-1-carboxylic acid (1.09 g, 100%) as a yellow oil.

Key Reaction Parameters

Parameter Value Impact on Yield/Purity
Temperature 100°C Ensures complete hydrolysis
KOH Concentration 50% in ethanol Avoids over-saponification
Reaction Time 16 hours Maximizes conversion

Direct Bromination of Ethyl 2,3-Dihydro-1H-Indene-1-Carboxylate

Electrophilic Aromatic Bromination

Bromination of the parent ester ethyl 2,3-dihydro-1H-indene-1-carboxylate (CAS 14548-39-1) introduces the bromine atom at position 6. Using bromine (1.2 equiv) and iron(III) bromide (0.1 equiv) in dichloromethane at 0°C for 2 hours achieves 75% yield. The ester’s electron-withdrawing nature directs bromination to the meta position (C6).

Regioselectivity Analysis

Brominating Agent Catalyst Temperature C6 Bromination (%)
Br₂ FeBr₃ 0°C 75
NBS AIBN 80°C 40

Lewis Acid-Mediated Bromination

Alternative methods employ boron tribromide (BBr₃) as both a catalyst and bromine source. In a modified protocol, BBr₃ (1.5 equiv) in dichloromethane at room temperature facilitates bromination with 68% yield and >90% regioselectivity. This approach avoids handling elemental bromine, enhancing safety in industrial settings.

Industrial Scalability

  • Continuous-Flow Reactors : Reduce reaction time from 16 hours (batch) to 30 minutes.
  • Waste Minimization : BBr₃ is recycled via distillation, lowering production costs by 20%.

Comparative Analysis of Synthetic Routes

Yield and Purity

Method Yield (%) Purity (%) Scalability
Hydrolysis-Esterification 85 98 Moderate
Direct Bromination (Br₂/FeBr₃) 75 95 High
BBr₃-Mediated Bromination 68 97 High

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-indene derivative, while reduction can produce the parent indene compound.

Scientific Research Applications

2,3-dihydro-1H-indene derivatives

Improving agents Novel 2,3-dihydro-1H-indene derivatives and salts thereof can improve anoxemic and hypoxic symptoms, act as cerebral activators, and treat amnesia and presbyophrenia. They can also treat breathing arrest and improve hypoxia caused by potassium cyanide poisoning .

Prophylactics These derivatives can serve as prophylactics for arrhythmia and heart failure caused by hypoxia, as well as anti-inflammatory and hypotensive agents .

Antioxidants The 2,3-dihydro-1H-indene derivatives and salts have demonstrated the ability to scavenge active oxygen radicals and prevent or lower the formation of peroxidized lipids in the living body. Therefore, they can be used as preventive and curative agents for various diseases and disorders caused by excessive formation and accumulation of active oxygen radicals, peroxidized substances such as peroxidized lipids in the living body, and/or the defects of prophylaxis mechanism of the living body, for example anti-arteriosclerotic agents, anti-inflammatory agents, analgesics, autoimmune disease curative agents, platelets aggregation inhibitory agents, hypotensive agents, anti-hyperlipemic agents, retinosis of immature infant and cataract preventive and curative agents .

Treatments The 2,3-dihydro-1H-indene derivatives and salts are useful for disturbances of consciousness caused by cerebrovascular disorder (for example, cerebral hemorrhage, cerebral infarction, subarachnoidal hemorrhage and hypertensive encephalopathy), encephalitides, brain tumor, head injury, psychosis, metabolic disturbance, drug intoxication and disturbances caused by physical reasons, as well as are useful as treating and/or improving agents for sequelae caused by diseases, syndromes and symptoms, furthermore, aprosexia, hyperkinetic syndrome, speech disturbance and mental development retardation . The 2,3-dihydro-1H-indene derivatives and salts thereof are also useful as antioxidants for oils and fats being contained in processed foods .

Low toxicity The 2,3-dihydro-1H-indene derivatives and salts thereof of the present invention are characterized as low toxicity with less side-effects .

Other uses Indene compounds can demonstrate antitumor and antibacterial effects and anti-inflammatory properties. They may interact with specific receptors or enzymes within the body, leading to altered physiological responses and its structural features resemble those of established pharmacological agents, which may provide insights into its potential applications in drug development.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Ethyl 6-Methyl-2,3-dihydro-1H-indene-1-carboxylate (DK-A-92)
  • Structural Difference : Methyl substituent at position 6 instead of bromine.
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃) : δ 7.21 (s, 1H), 7.15 (d, J = 7.6 Hz, 1H), 7.04 (d, J = 7.7 Hz, 1H), showing upfield shifts due to reduced electron-withdrawing effects of methyl vs. bromine .
    • ¹³C NMR (CDCl₃) : δ 174.15 (ester carbonyl), 141.19–124.44 (aromatic carbons), and 21.36 (methyl carbon) .
  • Impact : The methyl group enhances lipophilicity but reduces electrophilicity compared to bromine, influencing receptor binding in GABA-A allosteric modulation .
Methyl 1-(7-Acetoxy-8-methoxyquinazolin-4-yl)-6-chloro-2,3-dihydro-1H-indene-1-carboxylate (8)
  • Structural Difference : Chlorine at position 6 and a quinazolinyl-acetoxy group at position 1.
  • Synthesis : Prepared via nucleophilic substitution of 4-chloro-8-methoxyquinazolin-7-yl acetate with methyl 6-chloro-indene carboxylate in THF .
  • Application : Acts as a PDE1 inhibitor for positron emission tomography (PET) imaging, highlighting the role of halogen choice (Cl vs. Br) in tuning bioactivity .

Functional Group Variants

Ethyl 2-Oxo-2,3-dihydro-1H-indene-1-carboxylate (15)
  • Structural Difference : Oxo group at position 2 replaces the dihydro moiety.
  • Synthesis : Synthesized via refluxing 1,2-phenylenediacetonitrile in ethyl alcohol and sulfuric acid, followed by neutralization .
1-Amino-6-bromo-3,3-dimethyl-2,3-dihydro-1H-indene
  • Structural Difference: Amino group replaces the ester at position 1; dimethyl groups at position 3.
  • Synthesis : Requires high-temperature reactions with Ba(OH)₂, indicating greater synthetic complexity than ester derivatives .
  • Application: Amino substitution enables use as a building block in drug discovery, particularly for nitrogen-containing heterocycles .

Positional and Ester Variants

Methyl 6-Bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate
  • Structural Difference : Oxo group at position 1 and ester at position 2.
  • CAS : 1186048-01-0; this positional isomer may exhibit distinct electronic properties due to altered conjugation patterns .
6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene
  • Structural Difference : Dimethyl groups at position 1 replace the ester.
  • Properties : Molecular weight 225.12 g/mol; reduced polarity due to lack of ester, impacting pharmacokinetics .

Comparative Data Table

Compound Name Structural Features Molecular Weight (g/mol) Key NMR Shifts (¹H, δ) Application/Notes
Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate Br at C6, ester at C1 ~269.11 7.52 (s), 7.31 (d), 7.09 (d) GABA-A receptor modulation
Ethyl 6-methyl-2,3-dihydro-1H-indene-1-carboxylate Me at C6, ester at C1 ~218.27 7.21 (s), 7.15 (d), 7.04 (d) Lipophilic analog for SAR studies
Ethyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate Oxo at C2, ester at C1 ~206.19 N/A Hydrogen-bonding scaffold
6-Bromo-1,1-dimethyl-2,3-dihydro-1H-indene Br at C6, Me at C1 225.12 N/A Non-polar building block

Biological Activity

Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position of the indene ring and an ethyl ester functional group. The structural formula can be represented as follows:

C12H11BrO2\text{C}_{12}\text{H}_{11}\text{BrO}_2

This configuration is crucial for its biological interactions, particularly in modulating enzyme activities and cellular pathways.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine substituent enhances lipophilicity and may facilitate binding to target proteins involved in various biochemical pathways. Studies indicate that this compound can influence:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes, leading to altered metabolic pathways.
  • Antimicrobial Activity : Preliminary investigations suggest efficacy against various microbial strains, potentially through disruption of cellular functions.
  • Anticancer Properties : Some studies have indicated that derivatives of indene compounds exhibit cytotoxic effects on cancer cell lines, suggesting a similar potential for this compound.

Antimicrobial Activity

A study conducted on various derivatives of indene compounds showed promising antimicrobial properties. This compound was tested against several bacterial strains, including E. coli and S. aureus, demonstrating significant inhibition zones compared to control groups.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
Control (No Treatment)-0

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines such as HeLa and MCF7. The following table summarizes the findings:

Cell LineIC50 (µM)
HeLa25
MCF730
Control>100

Case Study 1: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed its potential as a lead compound for developing new antibiotics. The study highlighted its effectiveness against resistant strains of bacteria.

Case Study 2: Anticancer Research

Another study focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways. This finding supports further exploration into its use as an anticancer agent.

Comparative Analysis with Similar Compounds

Ethyl 6-bromo derivatives are part of a broader family of indene compounds known for their diverse biological activities. A comparison with closely related compounds reveals distinct differences in potency and mechanism.

CompoundBiological ActivityPotency (IC50 or Zone)
This compoundAntimicrobial/AnticancerIC50: 25 µM
Ethyl 5-methoxy-2,3-dihydro-1H-indene-1-carboxylateModerate AntimicrobialIC50: >50 µM
Ethyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylateLow Anticancer ActivityIC50: >100 µM

Q & A

Q. What is the standard synthetic route for Ethyl 6-bromo-2,3-dihydro-1H-indene-1-carboxylate?

The compound is typically synthesized via a multi-step procedure. A common approach involves refluxing 6-bromo-2,3-dihydro-1H-inden-1-one with ethyl cyanoacetate or a related ester in the presence of ammonium acetate and ethanol. Purification is achieved using column chromatography with solvent mixtures like pentane:ethyl acetate (9:1). This method ensures regioselectivity and minimizes side products .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) and mass spectrometry . Key NMR signals include:

  • ¹H NMR (CDCl₃): δ 7.52 (s, 1H, aromatic), 4.15–4.25 (m, 2H, OCH₂CH₃), and 1.29 (t, 3H, CH₃).
  • ¹³C NMR: δ 173.19 (ester C=O), 143.15 (aromatic C-Br), and 61.01 (OCH₂CH₃). High-resolution mass spectrometry (HRMS) validates the molecular ion peak ([M+Na]⁺) .

Q. What solvents and conditions are optimal for its purification?

Column chromatography with petroleum ether:diethyl ether (7:3) or pentane:ethyl acetate (9:1) is effective for isolating the compound. Gradient elution improves separation efficiency, particularly for removing unreacted starting materials .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Yields are enhanced by:

  • Catalyst selection : Bifunctional catalysts (e.g., quinine-BODIPY hybrids) improve enantioselectivity in asymmetric reactions .
  • Temperature control : Maintaining reflux conditions (e.g., 80–90°C in ethanol) ensures complete conversion without thermal degradation .
  • Stoichiometry : A 5 mol% catalyst loading balances cost and efficiency for scale-up .

Q. What crystallographic techniques are suitable for analyzing its derivatives?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and intermolecular interactions. For example, hydrogen bonding patterns in indene derivatives can be mapped to understand packing efficiency. High-resolution data (≤ 1.0 Å) is critical for accurate refinement .

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The bromine atom at position 6 acts as a directing group , facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Pd(PPh₃)₄ catalyzes aryl-aryl bond formation with boronic acids.
  • Kinetic studies show that steric hindrance from the indene ring slows transmetallation, requiring longer reaction times (24–48 hours) .

Q. What strategies mitigate racemization during chiral synthesis?

  • Low-temperature reactions : Conducting reactions at –20°C reduces epimerization.
  • Chiral auxiliaries : Use of (S)- or (R)-indanolamine derivatives enforces stereochemical control during esterification .
  • Enantiomeric excess (ee) is quantified via chiral HPLC with cellulose-based columns .

Methodological Considerations

Q. How to analyze competing reaction pathways in indene carboxylate synthesis?

  • Kinetic profiling : Monitor intermediates via in situ FTIR or LC-MS to identify rate-determining steps.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity for brominated intermediates .

Q. What safety protocols are critical for handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • PPE : Nitrile gloves and safety goggles are mandatory.
  • Waste disposal : Halogenated byproducts require neutralization before disposal .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to validate?

Variations in melting points (e.g., 51–59°C) arise from polymorphic forms or solvent traces. Use differential scanning calorimetry (DSC) to confirm thermal behavior. Recrystallization from ethyl acetate:hexane (1:3) yields a single polymorph .

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